molecular formula C22H29N3O2 B1338440 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide CAS No. 94109-79-2

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide

Cat. No.: B1338440
CAS No.: 94109-79-2
M. Wt: 367.5 g/mol
InChI Key: CAQZTIVTTPHTON-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide is a complex organic compound known for its stability and effectiveness as a UV absorber. This compound is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. Its unique structure, which includes a benzotriazole moiety and tert-pentyl groups, contributes to its high performance in stabilizing polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide typically involves multiple steps. One common method starts with the preparation of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol, which is then oxidized to form the N-oxide derivative.

    Initial Synthesis: The initial compound, 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol, can be synthesized by reacting 2H-Benzotriazole with 4,6-bis(tert-pentyl)phenol under specific conditions, often involving a catalyst and controlled temperature.

    Oxidation: The oxidation step to form the N-oxide typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactors: Using stainless steel reactors to handle the high pressures and temperatures required.

    Catalysts: Employing catalysts like Raney nickel to facilitate the reactions.

    Purification: Implementing purification steps such as crystallization and distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong conditions, although this is less common due to its stability.

    Reduction: It can be reduced back to its parent phenol compound using reducing agents like sodium borohydride.

    Substitution: The benzotriazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Further oxidized derivatives, though rare.

    Reduction Products: 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol.

    Substitution Products: Alkylated or acylated benzotriazole derivatives.

Scientific Research Applications

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation.

    Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Explored for its antioxidant properties and potential use in formulations to protect skin from UV radiation.

    Industry: Widely used in the production of plastics, automotive coatings, and other materials that require UV protection.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and degrading the underlying material. This mechanism involves:

    Molecular Targets: UV radiation.

    Pathways Involved: Absorption and dissipation of UV energy.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Similar structure but with tert-butyl groups instead of tert-pentyl groups.

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-tert-butylphenol: Contains a methyl group, offering different solubility and stability properties.

Uniqueness

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide is unique due to its high stability and effectiveness as a UV absorber. The tert-pentyl groups provide steric hindrance, enhancing its stability compared to similar compounds with smaller alkyl groups.

This compound’s unique combination of stability, effectiveness, and versatility makes it a valuable component in various applications requiring UV protection.

Properties

IUPAC Name

2,4-bis(2-methylbutan-2-yl)-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)24-23-17-11-9-10-12-18(17)25(24)27/h9-14,26H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZTIVTTPHTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240626
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
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Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94109-79-2
Record name 2-(2′-Hydroxy-3′,5′-di-tert-amylphenyl)benzotriazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
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Synthesis routes and methods I

Procedure details

2-nitro-2'-hydroxy-3',5'-di-t-amylazobenzene 25.5 g was added to a mixture of n-butanol 80 g, water 14 g and 97% sodium hydroxide 8.2 g, and the resultant mixture was stirred while raising temperature to 65° C. Thereafter, the mixture was cooled to 50° C., and 9-fluorenone 2.0 g was added to the mixture. The reaction mixture was then heated to 90° C. in one hour, and the mixture was stirred at 90°~96° C. for four hours to effect reaction, thus almost all of the azobenzene having disappeared to produce 2-(2-hydroxy-3,5-di-t-amylphenyl)benzotriazole-N-oxide. Thus, the reaction of Process (b) was finished.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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2 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-nitro-2'-hydroxy-3',5'-di-t-amylazobenzene 25.5 g was added to a mixture of n-butanol 80 g, water 14 g and 97% sodium hydroxide 8.2 g, and the resultant mixure was stirred while raising temperature to 65° C. Thereafter, the mixture was cooled to 50° C., and 9-fluorenone 2.0 g was added to the mixture. The reaction mixture was then heated to 90° C. in one hour, and the mixture was stirred at 90°~96° C. for four hours to effect reaction, thus almost all of the azobenzene having disappeared. Thereafter, water 50 ml was added to the reaction liquor, and the reaction liquor was neutralized to pH 8~9 with 62% sulfuric acid 13 g to precipitate a crystal. The crystal thus obtained was filtered to separate the crystal, and the separated crystal was then fully washed with water and further with a small amount of methanol. The washed crystal was then dried, thus producing 23.2 g of 2-(2-hydroxy-3',5'-di-t-amylphenyl)benzotriazole-N-oxide having a melting point of 111° to 113° C. at the yield of 95.0%.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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13 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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